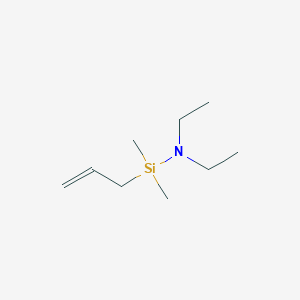

Allyl(diethylamino)dimethylsilane

Description

Properties

IUPAC Name |

N-[dimethyl(prop-2-enyl)silyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NSi/c1-6-9-11(4,5)10(7-2)8-3/h6H,1,7-9H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGFVQXSUESKCTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)[Si](C)(C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552259 | |

| Record name | N,N-Diethyl-1,1-dimethyl-1-(prop-2-en-1-yl)silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115579-47-0 | |

| Record name | N,N-Diethyl-1,1-dimethyl-1-(prop-2-en-1-yl)silanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Allyl(diethylamino)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Routes and Methodological Advancements for Allyl Diethylamino Dimethylsilane

Established Synthetic Pathways from Dichlorodimethylsilane (B41323) Precursors

Dichlorodimethylsilane serves as a readily available and cost-effective starting material for the synthesis of Allyl(diethylamino)dimethylsilane. The two chlorine atoms on the silicon center allow for a stepwise or one-pot functionalization to introduce both the allyl and the diethylamino moieties.

One-Pot Amination-Allylation Protocols

One-pot syntheses are highly desirable in chemical manufacturing due to their efficiency, reduced waste generation, and operational simplicity. nih.govchemrxiv.org In the context of this compound synthesis, a one-pot procedure would involve the sequential addition of diethylamine (B46881) and an allylating agent to dichlorodimethylsilane in a single reaction vessel.

A plausible one-pot approach involves the initial reaction of dichlorodimethylsilane with an excess of diethylamine. This reaction would likely lead to the formation of (diethylamino)chlorodimethylsilane and diethylammonium (B1227033) chloride. Without isolation, a suitable allylating agent, such as allylmagnesium bromide, can be introduced to the reaction mixture. The Grignard reagent would then react with the remaining chloro-silyl intermediate to furnish the desired this compound. orgsyn.orgorgsyn.org

Table 1: Proposed One-Pot Synthesis of this compound

| Step | Reagents and Conditions | Putative Intermediate/Product |

| 1 | Dichlorodimethylsilane, Diethylamine (excess), Anhydrous solvent (e.g., THF), 0 °C to room temperature | (Diethylamino)chlorodimethylsilane |

| 2 | Allylmagnesium bromide (in Et2O or THF), Room temperature | This compound |

Sequential Functionalization via Chloro(dimethyl)silyl Intermediates

A more controlled, albeit potentially more laborious, approach is the sequential synthesis. This method involves the distinct synthesis and isolation of the intermediate, (diethylamino)chlorodimethylsilane, followed by a separate allylation step.

In the first step, dichlorodimethylsilane is reacted with a controlled amount of diethylamine, typically in the presence of a tertiary amine base like triethylamine (B128534) to act as a hydrogen chloride scavenger. This reaction yields (diethylamino)chlorodimethylsilane, which can be purified by distillation.

The subsequent step involves the reaction of the purified (diethylamino)chlorodimethylsilane with an allylating agent. A common choice is a Grignard reagent like allylmagnesium bromide. orgsyn.org The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to afford the final product, this compound.

Table 2: Sequential Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Dichlorodimethylsilane, Diethylamine | Triethylamine, Anhydrous solvent (e.g., Hexane), 0 °C to reflux | (Diethylamino)chlorodimethylsilane |

| 2 | (Diethylamino)chlorodimethylsilane | Allylmagnesium bromide, Anhydrous THF, 0 °C to room temperature | This compound |

Comparative Analysis of Aminosilane (B1250345) Synthesis Methodologies

Both one-pot and sequential methodologies for the synthesis of aminosilanes present distinct advantages and disadvantages. The choice between them often depends on the desired scale, purity requirements, and the specific reactivity of the substrates.

| Feature | One-Pot Synthesis | Sequential Synthesis |

| Efficiency | Higher throughput, less manual handling. nih.gov | Lower throughput, more unit operations. |

| Waste Generation | Reduced solvent and purification waste. nih.gov | Higher solvent consumption and waste from intermediate purification. |

| Process Control | More complex to control due to multiple reactive species in one pot. Potential for side reactions. | Better control over each reaction step, potentially leading to higher purity of the intermediate and final product. |

| Intermediate Handling | Avoids isolation of potentially unstable or hazardous intermediates. | Requires isolation and handling of the chloro(dimethyl)silyl intermediate, which may be sensitive to moisture. |

| Overall Yield | Can be lower due to competing side reactions. | Often provides higher overall yields due to optimized conditions for each step. |

| Purity | May require more rigorous final purification. | The final product may be of higher purity due to the purification of the intermediate. researchgate.net |

Emerging Catalytic Approaches for Allylsilane Synthesis with Potential Adaptations

Recent advancements in catalysis offer promising alternatives for the synthesis of allylsilanes, which could potentially be adapted for the preparation of this compound. These methods often provide higher efficiency, selectivity, and functional group tolerance.

Palladium-Catalyzed Allylic Silylation Strategies

Palladium catalysis has been extensively used for the formation of C-Si bonds. escholarship.org A notable example is the palladium-catalyzed silylation of terminal alkenes, often referred to as a silyl-Heck reaction, which can produce allylsilanes. orgsyn.orgnagoya-u.ac.jp In a potential adaptation for the synthesis of this compound, a silylating agent containing the diethylaminodimethylsilyl moiety, such as (diethylamino)dimethylsilyl halide or a related precursor, could be coupled with an allyl source like allyl acetate (B1210297) or allyl chloride in the presence of a palladium catalyst.

Another relevant palladium-catalyzed method is the direct allylation of C-H bonds. escholarship.org While typically applied to arenes, the conceptual framework could inspire methods for the direct allylation of Si-H bonds. If (diethylamino)dimethylsilane could be prepared, its direct palladium-catalyzed allylation would be an atom-economical route.

Nickel-Catalyzed Systems for Regiodivergent Allylsilane Formation

Nickel catalysis has emerged as a powerful tool for the synthesis of allylsilanes, sometimes offering complementary reactivity to palladium systems. escholarship.org Nickel-catalyzed cross-coupling reactions of silicon nucleophiles with allyl alcohols or their derivatives are known. nih.gov For the synthesis of this compound, a silyl (B83357) anion equivalent derived from (diethylamino)dimethylsilane could potentially be coupled with an allylic electrophile under nickel catalysis.

Furthermore, nickel-catalyzed systems have been developed for the regiodivergent synthesis of allylsilanes, allowing for the selective formation of either the linear or branched isomer depending on the ligands and conditions used. escholarship.org This level of control could be beneficial in the synthesis of more complex substituted allyl(amino)silanes. The adaptation of these nickel-catalyzed methods would likely involve the use of a (diethylamino)dimethylsilyl nucleophile or a related silylmetal species. rsc.org

Copper-Catalyzed Hydrosilylation of Unsaturated Substrates

Copper-catalyzed hydrosilylation has emerged as a powerful and cost-effective method for the formation of carbon-silicon bonds. This approach offers an alternative to reactions employing more expensive precious metals like platinum or rhodium. The synthesis of allylsilanes, including structures analogous to this compound, can be achieved through the copper-catalyzed hydrosilylation of 1,3-dienes.

A significant advancement in this area is the development of copper-catalyzed regiodivergent hydrosilylation of 1,3-dienes using a hydrosilane. nih.gov This method allows for selective 1,2- or 1,4-hydrosilylation, providing access to a diverse range of allylsilane isomers by carefully selecting the catalytic system. nih.gov For instance, the reaction of a 1,3-diene with a hydrosilane in the presence of a copper catalyst can yield a linear (E)-allylsilane or a branched allylsilane, depending on the ligands and reaction conditions.

The general mechanism involves the activation of the Si-H bond of the hydrosilane by the copper catalyst, followed by the addition of the silyl group and hydrogen across the diene system. The choice of N-heterocyclic carbene (NHC) ligands in conjunction with the copper catalyst has been shown to be crucial in directing the regioselectivity of the hydrosilylation process. nih.gov

While direct synthesis of this compound via this method would start with (diethylamino)dimethylsilane, the principles are demonstrated by the hydrosilylation of various dienes. The table below summarizes representative results from copper-catalyzed hydrosilylation of 1,3-dienes to produce structurally diverse allylsilanes, illustrating the potential of this method.

| Substrate (1,3-Diene) | Hydrosilane | Catalyst System | Product Type | Yield (%) | Reference |

| 1-Phenyl-1,3-butadiene | HSiMe(OSiMe₃)₂ | Cu(OAc)₂/Xantphos | 1,4-adduct (E-allylsilane) | 95 | nih.gov |

| 1-Phenyl-1,3-butadiene | HSiMe(OSiMe₃)₂ | Cu(OtBu)/dppp | 1,2-adduct (branched allylsilane) | 85 | nih.gov |

| Isoprene | Ph₂MeSiH | CuCl/NHC | Linear Allylsilane | High | nih.gov |

This table presents generalized data based on published research to illustrate the scope of the reaction.

Transition-Metal-Free and Zinc-Mediated Coupling Reactions

In the pursuit of more sustainable and economical synthetic methods, transition-metal-free and zinc-mediated coupling reactions have gained considerable attention. These reactions avoid the use of often toxic and costly heavy metals like palladium.

A notable method for preparing allylic silanes involves the reaction of an allylic halide with a chlorosilane in the presence of metallic zinc. googleapis.com This approach is particularly relevant for the synthesis of functionalized allylsilanes. The reaction is typically carried out in an aprotic dipolar organic solvent, such as 1,3-dimethyl-2-imidazolinone (DMI). googleapis.com

The synthesis proceeds via the formation of an allylzinc intermediate, which then reacts with the chlorosilane electrophile. This method can be adapted to produce a variety of allylic silanes by changing the substituents on both the allylic halide and the chlorosilane. For the synthesis of a precursor to this compound, one could envision the reaction of allyl chloride with (diethylamino)dimethylchlorosilane, though a more common route involves creating an allyl-substituted chlorosilane first, which is then reacted with diethylamine.

A patented process details the synthesis of allyl dimethyl chlorosilane by reacting allyl chloride with dimethyldichlorosilane and zinc powder. googleapis.com This product can subsequently be reacted with diethylamine to yield the target compound, this compound.

The table below outlines examples of zinc-mediated synthesis of allyl-functionalized chlorosilanes, which are direct precursors for aminosilane production.

| Allylic Halide | Chlorosilane | Solvent | Product | Yield (%) | Reference |

| Allyl chloride | Dimethyldichlorosilane | 1,3-dimethyl-2-imidazolinone | Allyl dimethyl chlorosilane | 51 | googleapis.com |

| Allyl chloride | Isopropyltrichlorosilane | 1,3-dimethyl-2-imidazolinone | Allyl(isopropyl)dichlorosilane | 71 | googleapis.com |

| Allyl chloride | Phenyltrichlorosilane | 1,3-dimethyl-2-imidazolinone | Allyl(phenyl)dichlorosilane | 58 | googleapis.com |

Data sourced from patent literature illustrating the synthesis of key intermediates.

These zinc-mediated reactions are advantageous as they often proceed under mild conditions and tolerate a range of functional groups. researchgate.netresearchgate.net The development of these transition-metal-free methods represents a significant step towards greener chemical synthesis. cas.cn

Chemical Reactivity and Transformative Potential of Allyl Diethylamino Dimethylsilane

Silylating Agent Characteristics and Active Hydrogen Interactions

Allyl(diethylamino)dimethylsilane serves as a versatile silylating agent, a class of compounds used to introduce a silyl (B83357) group into a molecule. This process is particularly effective for compounds containing active hydrogen atoms, such as those found in alcohols, amines, and thiols. The reactivity of aminosilanes in silylation is notably influenced by the amine functionality, which can catalyze the reaction. nih.gov

The silylation of functional groups with active hydrogens, such as hydroxyl (O-H) and amino (N-H) groups, by this compound proceeds through a nucleophilic attack of the heteroatom (oxygen or nitrogen) on the silicon atom. This reaction is often catalyzed by the amine functionality within the aminosilane (B1250345) molecule itself or by other bases present in the reaction mixture. nih.gov The process involves the formation of a transient intermediate, which then collapses to form the silylated product and diethylamine (B46881) as a byproduct.

The general mechanism can be outlined as follows:

Activation: The active hydrogen of the substrate (e.g., an alcohol, R-OH) interacts with the basic nitrogen atom of the diethylamino group, increasing the nucleophilicity of the oxygen atom.

Nucleophilic Attack: The oxygen atom of the alcohol attacks the electrophilic silicon atom of the silane (B1218182).

Proton Transfer: A proton is transferred from the alcohol to the diethylamino group.

Leaving Group Departure: The diethylamino group departs as diethylamine, resulting in the formation of the silyl ether (R-O-Si(CH₃)₂CH₂CH=CH₂).

This intramolecular catalysis, facilitated by the amine group, makes aminosilanes effective silylating agents. nih.gov The reaction is typically driven to completion by the removal of the volatile diethylamine byproduct.

The basicity of the diethylamino group plays a crucial role in the efficiency and selectivity of the silylation reaction. A more basic amine can more effectively deprotonate the active hydrogen of the substrate, thereby accelerating the rate of silylation. nih.gov This enhanced reactivity can be advantageous in the silylation of less acidic substrates.

Carbon-Carbon Bond Forming Reactions

The allyl group in this compound is a key functional moiety that participates in a variety of carbon-carbon bond-forming reactions. These reactions are of significant importance in organic synthesis for the construction of complex molecular frameworks.

Electrophilic additions to allylsilanes, including this compound, are highly regioselective. The carbon-silicon bond is electron-releasing and can stabilize a positive charge at the β-position through hyperconjugation. wikipedia.org Consequently, electrophiles attack the γ-carbon of the allyl group, leading to the formation of a β-silyl-substituted carbocation intermediate. wikipedia.org This intermediate then undergoes elimination of the silyl group to afford the final product. wikipedia.org This predictable regioselectivity makes allylsilanes valuable reagents in organic synthesis. wikipedia.org

The stereoselectivity of these additions can be influenced by the geometry of the double bond and the nature of the electrophile and reaction conditions. For instance, additions to vinylsilanes, a related class of compounds, often proceed with retention of the double bond configuration. wikipedia.org

Allylsilanes react with carbonyl compounds (aldehydes and ketones) and acetals in the presence of a Lewis acid to form homoallylic alcohols and ethers, respectively. These reactions are valuable for the construction of γ,δ-unsaturated alcohol and ether moieties. rsc.orgrsc.org

The reaction of this compound with aldehydes and ketones is typically promoted by a Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂). organic-chemistry.org The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the allyl group of the silane. nih.govresearchgate.net

The mechanism involves the following steps:

Activation of the Carbonyl: The Lewis acid coordinates to the oxygen atom of the carbonyl compound.

Nucleophilic Attack: The π-electrons of the allyl double bond attack the activated carbonyl carbon, forming a new carbon-carbon bond at the γ-position of the allyl group. wikipedia.org

Elimination: The silyl group is eliminated, often with the assistance of a nucleophile, to form a new double bond and generate the γ,δ-unsaturated alcohol. wikipedia.org

This reaction is highly efficient and provides a direct route to homoallylic alcohols, which are important building blocks in the synthesis of natural products and other complex organic molecules. rsc.org The use of Lewis acids ensures that the reaction proceeds with high regioselectivity at the γ-position of the allylsilane. wikipedia.org

Reactions with Carbonyl Compounds and Acetals

Diastereoselective Control in Nucleophilic Additions to Aldehydes and Ketones

The nucleophilic addition of allylsilanes to aldehydes and ketones, often mediated by Lewis acids, is a cornerstone of carbon-carbon bond formation. The stereochemical outcome of these reactions, particularly the relative configuration of newly formed stereocenters, is highly dependent on the reaction conditions and the nature of the reactants. The diastereoselectivity is generally governed by the interplay between chelation control and non-chelation control models, such as the Felkin-Anh model. msu.edunih.gov

In a non-chelation-controlled pathway, the reaction proceeds through an open-chain transition state. The stereoselectivity is often predicted by the Felkin-Anh model, where the nucleophile attacks the carbonyl carbon from the face opposite the largest substituent at the α-carbon. nih.gov Lewis acids that are monodentate, such as boron trifluoride (BF3), typically favor this pathway because they are incapable of forming a chelate ring. msu.edu

Conversely, chelation control becomes dominant when the aldehyde or ketone possesses a Lewis basic group (e.g., an alkoxy group) at the α- or β-position and a chelating Lewis acid like titanium tetrachloride (TiCl4) or tin(IV) chloride (SnCl4) is used. msu.edu The Lewis acid coordinates to both the carbonyl oxygen and the heteroatom of the substituent, forming a rigid, cyclic transition state. This conformation locks the substrate, directing the nucleophilic attack of the allylsilane to a specific face and leading to a reversal of diastereoselectivity compared to the non-chelation model. msu.edunih.gov

The geometry of the allylsilane and the nature of its silicon substituents also play a role. The addition of an electrophile to an allylsilane is typically an anti-SE' process, meaning the electrophile adds to the face of the double bond opposite to the departing silyl group. scielo.org.mx The steric bulk of the silyl group can influence the conformational preferences of the transition state, further impacting the diastereomeric ratio of the resulting homoallylic alcohols. beilstein-journals.org While specific studies on this compound are not prevalent, the principles derived from analogous allylsilanes suggest that the diethylamino group could potentially act as an internal Lewis base, influencing the reaction pathway, or its steric and electronic properties could modulate the reactivity and selectivity.

| Condition | Controlling Model | Typical Lewis Acid | Expected Product |

| α- or β-alkoxy carbonyl | Chelation Control | TiCl4, SnCl4 | syn-product |

| α-chiral carbonyl (no chelating group) | Non-chelation (Felkin-Anh) | BF3·OEt2 | anti-product |

| Sterically demanding silyl group | Non-chelation (Felkin-Anh) | BF3·OEt2 | May enhance Felkin-Anh selectivity |

Conjugate Additions to α,β-Unsaturated Systems

The conjugate addition of allylsilanes to α,β-unsaturated systems, a variant of the Hosomi-Sakurai reaction, provides a powerful method for the formation of γ,δ-unsaturated carbonyl compounds. However, achieving 1,4-addition (conjugate addition) in preference to 1,2-addition (direct carbonyl addition) can be challenging, especially with highly reactive α,β-unsaturated aldehydes (enals). nih.gov

Traditional Lewis acids like TiCl4 often favor 1,2-addition. organic-chemistry.org To steer the reaction toward the desired 1,4-adduct, various catalytic systems have been developed. One effective strategy involves the use of catalytic amounts of indium in the presence of trimethylsilyl chloride, which promotes the efficient conjugate addition of allyltrimethylsilane to α,β-enones under mild conditions. organic-chemistry.org Another approach utilizes nickel catalysis, which can facilitate the reductive conjugate addition of organic halides to enones via allylnickel intermediates. wisc.eduwisc.edu

The use of organocopper reagents is a well-established method for achieving conjugate additions. nih.govwikipedia.org While this compound can be a precursor to such reagents, direct conjugate allylation with allylsilanes can also be achieved under specific conditions. For instance, intramolecular additions of allylsilanes to tethered enones, promoted by Lewis acids like ethylaluminum dichloride (EtAlCl2), can proceed via a 1,6-addition pathway. rsc.org

Recently, novel strategies have emerged that exploit photochemistry. The visible-light-excitation of chiral iminium ions, formed from the reaction of an enal with a chiral amine catalyst, can activate allylsilanes to form allylic radicals. These radicals then undergo a stereoselective conjugate addition, overcoming the poor regio- and chemoselectivity often observed in polar pathways. nih.gov This method has proven effective for the conjugate addition of allyl and prenyl groups to enals with high selectivity. nih.gov

| Catalyst/Promoter System | Substrate | Selectivity | Key Feature |

| Catalytic Indium / TMSCl | α,β-Enones | High 1,4-selectivity | Mild conditions, avoids stoichiometric Lewis acids. organic-chemistry.org |

| Nickel / Terpyridine / Mn | α,β-Enones | High 1,4-selectivity | Tandem reductive conjugate addition. wisc.edu |

| Visible Light / Chiral Amine | α,β-Enals | High 1,4-selectivity | Radical-based mechanism overcomes poor chemoselectivity. nih.gov |

| EtAlCl2 (Intramolecular) | Tethered Enones | 1,6-addition | Terminal group on the silane governs regiochemistry. rsc.org |

Intramolecular Transformations

Intramolecular reactions offer significant advantages over their intermolecular counterparts by tethering reactants, which imposes conformational constraints that can lead to enhanced reactivity, regioselectivity, and stereoselectivity. bham.ac.uk this compound and related functionalized allylsilanes are particularly well-suited for such strategies, especially those involving temporary silicon connections.

Cyclization Reactions Utilizing Temporary Silicon Connections

A sophisticated strategy in organic synthesis involves the use of temporary silicon tethers to connect a nucleophile and an electrophile, facilitating an intramolecular reaction. rsc.org This approach exploits the benefits of "intramolecularization" while allowing for subsequent cleavage of the tether, providing a powerful tool for acyclic stereocontrol. bham.ac.uk

In this context, γ-(amino)silyl-substituted allylsilanes, such as this compound, are valuable precursors. acs.orgnih.gov The aminosilyl group can be used to link the allylsilane nucleophile to a substrate, for instance, a β-hydroxy aldehyde, through a silyl ether connection. acs.orgnih.gov Upon activation with a Lewis or Brønsted acid, the tethered allylsilane undergoes an intramolecular allylation with the aldehyde, forming a cyclic intermediate. acs.orgnih.gov Subsequent oxidative cleavage of the silicon tether (e.g., via Tamao-Kumada oxidation) can yield highly functionalized, stereodefined acyclic products like 1,2-anti-2,4-syn triols. acs.orgnih.gov This methodology effectively translates the stereochemical control achievable in a cyclic system to a linear carbon chain. bham.ac.uk

Steric Effects of Silicon Substituents on Intramolecular Allylation Outcomes

The steric bulk of the substituents on the silicon atom plays a critical role in governing the outcome of intramolecular allylations that utilize temporary silicon connections. acs.orgnih.gov The size of these substituents can dictate the reaction pathway, influencing both the efficiency of the desired cyclization and the stereoselectivity of the products.

Research has shown that when the silicon tether contains smaller substituents, such as in a dimethylsilyl ether connection, treatment with acid activators can lead to undesired side reactions, like the formation of (E)-diene products. acs.orgnih.gov However, by increasing the steric hindrance at the silicon center—for example, by using a diethylsilyl or a diisopropylsilyl ether connection—these side reactions can be suppressed. acs.orgnih.gov

Using a sterically more demanding diethylsilyl ether tether promotes the desired intramolecular allylation, yielding oxasilacycles as the major products. acs.orgnih.gov Further increasing the bulk with a diisopropylsilyl ether connection can completely suppress the formation of the diene byproduct. acs.orgnih.gov However, this increased steric hindrance may come at the cost of a slight decrease in the 1,3-stereoinduction of the allylation products. acs.orgnih.gov The 1,4-stereoinduction in these cyclizations can be modest but may be improved by using a (Z)-allylsilane instead of the (E)-isomer. acs.orgnih.gov

| Silicon Substituent (on tether) | Primary Outcome with Acid | 1,3-Stereoinduction | Reference |

| Dimethylsilyl | (E)-Diene byproduct formation | - | acs.orgnih.gov |

| Diethylsilyl | Intramolecular allylation (oxasilacycles) | Good | acs.orgnih.gov |

| Diisopropylsilyl | Complete suppression of diene byproduct | Slightly eroded | acs.orgnih.gov |

Organometallic Reactivity and Complexation Chemistry

This compound is not only a nucleophile in its own right but also serves as a precursor for the generation of other highly reactive organometallic species through transmetalation reactions.

Generation of Organocopper Reagents from this compound

Organocopper reagents, particularly lithium dialkylcuprates (Gilman reagents), are widely used in organic synthesis for their ability to act as mild, selective nucleophiles in substitution and conjugate addition reactions. wikipedia.orgscribd.com While typically formed from organolithium or Grignard reagents and a copper(I) salt, functionalized organocopper reagents can also be generated from organosilicon precursors.

The silylcupration of allenes, for instance, involves the addition of a silylcuprate to an allene, which generates an intermediate vinylcuprate species that also contains an allylsilane moiety. researchgate.netresearchgate.net This demonstrates the compatibility of the allylsilane functional group within an organocopper intermediate. More directly, allylsilanes can be converted into allylcopper reagents. This transmetalation allows for the generation of allylcopper species that can participate in reactions characteristic of organocuprates, such as SN2' substitutions with allylic electrophiles and conjugate additions to enones. wikipedia.orgresearchgate.net The generation of an allylcopper reagent from this compound would involve the cleavage of the silicon-carbon bond and the formation of a new copper-carbon bond, creating a potent nucleophile for various synthetic transformations.

Ligand Behavior of this compound in Metal Complexes: An Unexplored Frontier

Despite the rich and diverse field of transition metal chemistry with allyl-containing ligands, a thorough review of scientific literature reveals a significant gap in the understanding of the coordination behavior of this compound. To date, there are no published research articles, patents, or other scholarly works that specifically detail the synthesis, characterization, or reactivity of metal complexes featuring this particular compound as a ligand.

The study of metal-allyl complexes is a cornerstone of organometallic chemistry, with applications ranging from catalysis to materials science. The versatility of the allyl group, which can coordinate to a metal center in various modes (η¹ or η³), combined with the electronic and steric influence of substituents, allows for the fine-tuning of the properties of the resulting metal complexes.

In principle, this compound possesses two potential coordination sites: the allyl group's π-system and the lone pair of electrons on the nitrogen atom of the diethylamino group. This dual functionality suggests the possibility of several coordination modes:

Monodentate coordination: The ligand could bind to a metal center solely through the allyl group in an η¹ or η³ fashion, with the diethylamino group remaining uncoordinated.

Chelating coordination: The ligand could act as a bidentate ligand, coordinating to the metal through both the allyl moiety and the nitrogen atom, forming a stable chelate ring.

Bridging coordination: In polynuclear complexes, the ligand could bridge two or more metal centers, with the allyl group and the amino group coordinating to different metals.

The presence of the dimethylsilyl group would also be expected to influence the electronic and steric properties of the ligand, potentially affecting the stability and reactivity of its metal complexes.

However, without any experimental data, any discussion on the specific ligand behavior of this compound remains purely speculative. The scientific community has not yet explored the synthesis of its metal complexes, and consequently, there is no information on their structural characteristics, such as bond lengths, coordination geometries, or spectroscopic data. Furthermore, the transformative potential of such complexes in catalysis or other applications remains an open and unexplored field of research.

Future investigations into the coordination chemistry of this compound would be necessary to elucidate its role as a ligand and to determine the properties and potential applications of its corresponding metal complexes. Such studies would contribute to the broader understanding of multifunctional ligands and the design of novel organometallic compounds.

Mechanistic Insights into Allyl Diethylamino Dimethylsilane Reactivity

Elucidation of Mechanistic Pathways for Allyl Transfer Reactions

The allyl transfer reactions of allylsilanes are fundamental processes in organic synthesis, valued for their ability to form carbon-carbon bonds with high levels of control. The mechanistic pathways of these reactions are heavily influenced by the nature of the substituents on the silicon atom.

Analysis of SE' Reaction Manifolds and Stereochemical Implications

The predominant mechanism for the reaction of allylsilanes with electrophiles is the SE' (substitution, electrophilic, second-order with allylic rearrangement) reaction. This pathway involves the attack of an electrophile at the γ-carbon of the allyl group, which is accompanied by the cleavage of the carbon-silicon bond and formation of a new double bond. The stereochemical outcome of these reactions is a key area of investigation. Generally, the reaction can proceed through either a syn- or anti-SE' pathway, where the electrophile attacks the double bond from the same or opposite face as the silyl (B83357) group, respectively. Studies on various allylsilanes have shown that the stereochemistry is highly dependent on the substrate, the electrophile, and the reaction conditions, including the Lewis acid used to activate the electrophile. For intramolecular reactions, the geometry of the transition state is a critical determinant of the stereochemical outcome.

Role of Endocyclic Silicon Templates in Intramolecular Delivery of Allyl Groups

The use of silicon as a tether to bring a reactive allyl group into proximity with an electrophile within the same molecule is a powerful strategy for controlling reaction outcomes. In such intramolecular systems, the silicon atom acts as a template, influencing the conformation of the transition state and thereby directing the stereochemistry of the allyl transfer. Research on related γ-(amino)silyl-substituted allylsilanes has demonstrated the utility of this approach. For instance, an amino-functionalized silyl group can be used to tether an allylsilane to a hydroxyl-containing substrate, with the subsequent intramolecular allylation proceeding through a cyclic transition state. The byproduct of such a tethering reaction using a diethylamino-functionalized silane (B1218182) would be the volatile diethylamine (B46881), which is easily removed. rsc.org The stereochemical course of these intramolecular allylations is dictated by the conformational preferences of the newly formed ring system in the transition state.

Transition State Analysis in Allylation Processes

Steric and Electronic Effects on Reaction Selectivity and Efficiency

The substituents on the silicon atom of an allylsilane exert a significant influence on the reactivity and selectivity of its reactions through a combination of steric and electronic effects.

Impact of Amino Substituent Bulkiness on Coupling Processes

The size of the amino group substituent on the silicon atom can have a profound impact on the steric environment around the reactive center. While specific studies on the diethylamino group in Allyl(diethylamino)dimethylsilane are lacking, research on related systems with bulky substituents on nitrogen suggests that steric hindrance can influence the approach of the electrophile and the conformation of the transition state. In intramolecular reactions, a bulky amino group could disfavor certain cyclic transition states, thereby influencing the diastereoselectivity of the reaction.

Stereoinduction Phenomena in Intramolecular Allylations

In intramolecular allylations, the stereochemistry of the newly formed stereocenters is induced by the existing stereocenters in the substrate and the conformational bias of the cyclic transition state. The diethylamino group, as part of the silyl tether, would play a role in this stereoinduction. The nitrogen atom can act as a Lewis basic site, potentially coordinating with the Lewis acid used to promote the reaction. This interaction could further constrain the geometry of the transition state and enhance stereoselectivity. However, without specific experimental data for this compound, the extent and nature of this stereoinduction remain speculative.

Investigation of Undesired Byproduct Formation Mechanisms

The utility of this compound in chemical synthesis can be compromised by the formation of undesired byproducts, which primarily arise from its sensitivity to protic reagents like water and its potential for thermal degradation. Understanding the mechanisms of these side reactions is critical for optimizing reaction conditions and improving the purity of the desired products.

The most significant pathway for byproduct formation is the hydrolysis of the silicon-nitrogen (Si-N) bond. Aminosilanes are known to be susceptible to cleavage by water, which can be present as a reagent, a solvent impurity, or even as atmospheric moisture. sinosil.com The process is often autocatalytic and proceeds through several steps.

The mechanism is initiated by the nucleophilic attack of a water molecule on the electrophilic silicon atom of this compound. This is followed by or occurs concurrently with the protonation of the nitrogen atom. researchgate.net The resulting intermediate readily eliminates the stable diethylamine molecule, yielding a highly reactive silanol (B1196071) intermediate, Allyl(dimethyl)silanol.

This silanol intermediate is typically not stable and undergoes rapid self-condensation with another silanol molecule. elsevier.es This condensation reaction produces 1,3-diallyl-1,1,3,3-tetramethyldisiloxane and a molecule of water. The water generated in this step can then participate in the hydrolysis of another molecule of the parent aminosilane (B1250345), propagating the side reaction. researchgate.net The amine functionality within the aminosilane can also catalyze both the formation and the subsequent hydrolysis of the siloxane (Si-O-Si) bonds, further complicating the reaction mixture. nih.govnih.gov Under certain conditions, this can lead to the formation of various oligomeric or cyclic siloxanes instead of a single, well-defined disiloxane. researchgate.net

A second, though less characterized, pathway for byproduct formation involves thermal degradation. While specific studies on the pyrolysis of this compound are not extensively detailed in the literature, the thermal stability of related silane compounds provides insight into potential degradation mechanisms. researchgate.net At elevated temperatures, chemical bonds can begin to break, a process known as thermal degradation. youtube.comyoutube.com For this molecule, the Si-N and C-N bonds in the diethylamino group, as well as the bonds involving the allyl group, are potential sites for thermal cleavage. The thermal degradation of compounds containing allyl groups can lead to the formation of various volatile sulfide (B99878) compounds and other intermediates. researchgate.net This suggests that heating this compound could generate a complex mixture of smaller, fragmented silicon-containing species, propene, and decomposition products from the diethylamino moiety.

The following table summarizes the key mechanistic pathways for byproduct formation.

| Formation Pathway | Triggering Condition/Reagent | Key Intermediate | Major Undesired Byproducts | Supporting Observations |

| Hydrolysis & Condensation | Presence of Water (H₂O) | Allyl(dimethyl)silanol | Diethylamine, 1,3-diallyl-1,1,3,3-tetramethyldisiloxane, Water | The Si-N bond is moisture-sensitive. sinosil.com The reaction produces a silanol that self-condenses to form siloxane bonds (Si-O-Si). elsevier.es The process can be catalyzed by the amine functionality itself. nih.gov |

| Thermal Degradation | Elevated Temperature | Radicals and smaller fragments | Propene, Diethylamine fragments, Silicon-containing fragments | Silane monolayers show distinct temperature limits for stability. researchgate.net The process involves the breaking of weaker chemical bonds at high temperatures, leading to structural breakdown. youtube.comyoutube.com |

Computational and Theoretical Investigations of Allyl Diethylamino Dimethylsilane

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool in modern chemistry for studying the mechanisms of complex chemical reactions. By calculating the electron density of a system, DFT can accurately predict molecular geometries, energies, and other properties, providing a detailed picture of reaction pathways.

A key application of DFT is the mapping of potential energy surfaces for chemical reactions. This involves identifying the structures of reactants, products, and, most importantly, the transition states that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor determining the reaction rate.

For reactions involving aminosilanes, DFT calculations have been employed to understand mechanisms such as hydrolysis, thermal rearrangement, and their role in processes like atomic layer deposition (ALD). Current time information in Edmonton, CA.rsc.org Studies on related aminosilane (B1250345) systems show that the amino group can facilitate reactions at the silicon center. For instance, in the context of ALD, the presence of an amino group can significantly lower the activation free energy for the formation of Si-O bonds compared to unsubstituted silanes like SiH₄. Current time information in Edmonton, CA. This is attributed to the "self-catalysis" ability of the aminosilane, where the nitrogen atom can participate in the reaction mechanism, stabilizing the transition state. Current time information in Edmonton, CA.acs.org

In the case of Allyl(diethylamino)dimethylsilane, DFT could be used to model various potential reactions, such as the hydrosilylation of the allyl group or nucleophilic substitution at the silicon center. The calculations would pinpoint the transition state geometry and provide a quantitative measure of the energy barrier for each potential pathway. For example, a theoretical study on the thermal rearrangement of a simpler (aminomethyl)silane identified multiple reaction paths, including concerted and stepwise mechanisms with distinct transition states and intermediates. rsc.org Similarly, DFT studies on the H-abstraction reactions from silanes have shown that the energy barriers are significantly lower than for their alkane counterparts, highlighting the increased reactivity of the Si-H bond, a concept that extends to the reactivity of the Si-C and Si-N bonds in this compound. sciencejournal.re

Table 1: Representative Calculated Activation Energies for Aminosilane Reactions using DFT

| Reaction Type | Model System | Computational Method | Calculated Activation Energy (kcal/mol) | Reference Concept |

|---|---|---|---|---|

| Si-O Bond Formation (ALD Half-Reaction) | Aminosilane on -OH surface | DFT | ~11.0 | Current time information in Edmonton, CA. |

| Si-O Bond Formation (ALD Half-Reaction) | SiH₄ on -OH surface | DFT | ~57.8 | Current time information in Edmonton, CA. |

| Thermal Rearrangement (Dyotropic) | H₃SiCH₂NH₂ | G3 Level Theory | ~60-70 | rsc.org |

| H-Abstraction from Si | Disilane + H atom | ab initio | ~3.9 | sciencejournal.re |

This table presents illustrative data from computational studies on related silane (B1218182) systems to demonstrate the type of information obtained from DFT calculations. The values highlight the significant effect of the amino group on reactivity.

DFT modeling can explain this preference by analyzing the transition state geometries. Conformational analysis of the allylsilane reactant identifies the lowest energy conformers, and subsequent modeling of the electrophilic attack on these conformers reveals the lowest energy transition state. scielo.org.mx For this compound, the bulky dimethyl(diethylamino)silyl group would sterically and electronically favor the approach of an electrophile from the anti face.

Furthermore, in more complex catalytic systems, DFT can elucidate how ligands influence stereoselectivity. For instance, in nickel-catalyzed C-H arylations of allylic systems, DFT calculations have explained how different ligands can lead to either the E or Z isomer of the product. nih.gov The calculations showed that photoexcitation of a Ni(II)-allyl intermediate leads to a change in the allyl group's coordination. The subsequent isomerization pathway and the final stereochemical outcome are dictated by the specific ligand bound to the nickel center, a result rationalized by comparing the transition state energies for the different pathways. nih.gov

Table 2: Theoretical Rationalization of Stereoselectivity in Allylsilane Reactions

| Reaction Type | Key Stereochemical Feature | Theoretical Explanation (via DFT) | Predicted/Rationalized Outcome | Reference Concept |

|---|---|---|---|---|

| Electrophilic Addition (SE2') | Anti vs. Syn Attack | Analysis of transition state energies shows that attack anti to the silyl (B83357) group is energetically favored due to steric and electronic repulsion. | Predominantly anti addition product. | scielo.org.mx |

| Catalytic Allylic Arylation | E vs. Z Isomer Formation | Ligand-dependent energetics of the isomerization of a key Ni(II)-allyl intermediate. Different ligands stabilize different transition states. | Stereodivergent synthesis is possible by ligand choice. | nih.gov |

Quantum Chemical Approaches to Electronic Structure and Reactivity Profiles

Beyond reaction mechanisms, quantum chemical methods are used to investigate the fundamental electronic properties of a molecule, which dictate its intrinsic reactivity. Methods like Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) provide detailed information about charge distribution, orbital interactions, and bond character. sciencejournal.reresearchgate.net

For this compound, such an analysis would reveal the electronic influence of the different functional groups. The nitrogen atom of the diethylamino group, being more electronegative than silicon and carbon, withdraws electron density, but its lone pair is also capable of π-donation into suitable orbitals. This dual nature influences the reactivity of the silicon center. NBO analysis can quantify the charge on each atom, showing the silicon atom to be electropositive, making it susceptible to nucleophilic attack. sciencejournal.re

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful.

HOMO: The location and energy of the HOMO indicate the most likely site for electrophilic attack. In this compound, the HOMO is expected to have significant contributions from both the C=C π-bond of the allyl group and the lone pair of the nitrogen atom.

LUMO: The LUMO's location and energy point to the most likely site for nucleophilic attack. This is typically centered on the silicon atom, involving antibonding σ(Si-C) and σ(Si-N) orbitals.

The energy gap between the HOMO and LUMO is a measure of the molecule's kinetic stability. nih.gov A smaller gap suggests higher reactivity. By comparing the HOMO-LUMO gap of this compound with related silanes, one can predict its relative reactivity.

Modeling of Silicon-Based Catalysis and Ligand-Metal Interactions

The unique structure of this compound suggests it could play a role in catalysis, either as a catalyst itself or as a ligand in a metal complex. Computational modeling is essential for exploring these possibilities.

As mentioned, aminosilanes can act as self-catalysts or co-catalysts in reactions like silylation. Current time information in Edmonton, CA.acs.org The nitrogen lone pair can act as an internal Lewis base, activating a silicon electrophile or another reagent. DFT calculations can model this intramolecular assistance by comparing the reaction barriers of the catalyzed versus uncatalyzed pathways.

More commonly, the molecule could serve as a ligand for a transition metal catalyst. It possesses two potential coordination sites: the nitrogen lone pair and the allyl group's π-system. DFT calculations can be used to model the formation and stability of metal complexes involving this ligand. mdpi.com By calculating the binding energies of the ligand to various metal centers, one can predict its coordination preferences. researchgate.net

Energy decomposition analysis (EDA) can further dissect the nature of the metal-ligand bond, separating it into contributions from electrostatic interaction, Pauli repulsion, and orbital (covalent) interaction. mdpi.com This would reveal, for instance, whether the N-metal bond is primarily electrostatic or if there is significant covalent character. Such insights are crucial for designing catalysts where the ligand's electronic properties are tuned to control the metal center's reactivity. Studies on silyl complexes with phosphine (B1218219) ligands have used DFT and NBO analysis to show how steric and electronic factors of the silyl group and the ligand influence Si-P bond strengths and geometries, a principle directly applicable to the Si-N bond in a metal complex of this compound. sciencejournal.re

Applications in Advanced Organic Synthesis

Strategic Building Block in Complex Molecular Construction

The distinct functional handles of Allyl(diethylamino)dimethylsilane make it a strategic component for the synthesis of intricate molecular architectures. Researchers have utilized this compound as a linchpin in multi-step sequences to generate complex heterocyclic systems.

A notable application involves its conversion into a nucleophilic organocopper reagent. This transformation is typically achieved through metalation with an organolithium reagent like n-butyllithium (n-BuLi) in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA), followed by transmetalation with a copper salt. researchgate.netresearchgate.netresearchgate.netresearchgate.net The resulting organocopper species reacts regioselectively at its γ-position with electrophiles like aldehydes to create substituted homoallylic alcohol derivatives (1-substituted-3-buten-1-ols). researchgate.netresearchgate.netresearchgate.netresearchgate.net

This initial carbon-carbon bond formation sets the stage for further transformations. The allyl group's double bond can be epoxidized, and subsequent cleavage of the carbon-silicon bond using hydrogen peroxide yields 2,3-dihydroxy-tetrahydrofuran derivatives. researchgate.netresearchgate.netresearchgate.netresearchgate.net These structures serve as critical intermediates that can be elaborated into more complex targets, such as 2-deoxy-C-nucleoside skeletons, which are of significant interest in medicinal chemistry. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Table 1: Key Reaction Sequence in Complex Synthesis

| Step | Reagents/Process | Intermediate/Product | Application |

|---|---|---|---|

| 1 | n-BuLi/TMEDA, then Copper Salt | γ-cuprio-allylsilane | Formation of nucleophile |

| 2 | Aldehyde (R-CHO) | 1-substituted-3-buten-1-ol derivative | C-C bond formation |

| 3 | Epoxidation (e.g., m-CPBA) | Epoxy-silane intermediate | Functionalization |

| 4 | H₂O₂ (Oxidative Cleavage) | 2,3-dihydroxy-tetrahydrofuran derivative | Heterocycle formation |

| 5 | Further Elaboration | 2-deoxy-C-nucleoside skeleton | Target molecule synthesis |

Role in Polymer Chemistry and Material Science

The dual functionality of this compound lends itself to applications in the development of advanced polymers and materials.

The allyl group provides an ethylenically unsaturated site that can participate in polymerization reactions. This allows for the incorporation of the dimethylsilyl moiety into polymer backbones or side chains. The presence of the diethylamino group offers a site for post-polymerization modification or can influence the polymer's properties, such as adhesion and surface energy. The compound is specifically noted for its role in polymerization processes that lead to the synthesis of ethylenically unsaturated polymers that possess enhanced interactivity.

The silicon-nitrogen (Si-N) bond in this compound is susceptible to hydrolysis. This reactivity is fundamental to its potential use in forming silicone (polysiloxane) materials. In the presence of water, the diethylamino group can be displaced to form silanol (B1196071) (Si-OH) intermediates. These silanols can then undergo condensation reactions with other silanols or with unreacted aminosilanes to form stable siloxane (Si-O-Si) bonds, which constitute the backbone of silicone polymers.

By controlling the reaction conditions, this process can be used to form cross-linked, curable silicone networks. The incorporation of this monomer would introduce allyl groups throughout the silicone matrix. These pendant allyl groups serve as reactive sites for subsequent curing or functionalization reactions, such as hydrosilylation or radical-mediated thiol-ene chemistry, allowing for the production of specialized silicone materials with tailored mechanical and chemical properties.

Enabling Reagent in Stereoselective Synthesis

The stereochemical outcome of reactions is a critical consideration in modern synthesis, and this compound and its derivatives are implicated in processes where stereocontrol is paramount.

As described previously, the organocopper reagent derived from this compound engages in regioselective carbon-carbon bond formation with aldehydes. researchgate.netresearchgate.netresearchgate.netresearchgate.net The stereochemical course of such additions is highly dependent on the substrate, the specific nature of the organometallic reagent, and the reaction conditions. The formation of complex cyclic products like tetrahydrofurans and C-nucleosides from acyclic precursors inherently requires the precise control of the relative stereochemistry at multiple newly formed stereocenters. While many methods have been developed for diastereoselective C-C bond formation using allylic metals, the use of functionalized allylsilanes provides a distinct pathway where the silicon group can direct the stereochemical outcome or be used in subsequent stereospecific transformations. researchgate.net

A powerful feature of organosilane chemistry is the ability of the silyl (B83357) group to act as a "masked hydroxyl group." The carbon-silicon bond can be oxidatively cleaved to a carbon-oxygen bond with retention of configuration at the carbon center. The Tamao-Kumada oxidation is a premier example of this transformation.

Following an allylation reaction to form a homoallylic silane (B1218182), the product can be subjected to Tamao-Kumada conditions—typically involving hydrogen peroxide and a fluoride (B91410) source (like potassium fluoride) in the presence of a bicarbonate buffer. This process oxidizes the C-Si bond to a C-OH bond. Research in this area has shown that the oxidation of diastereomerically enriched allylation products under Tamao-Kumada conditions can provide access to stereodefined 1,2,4-triols. researchgate.net Similarly, the pathway involving epoxidation followed by hydrogen peroxide cleavage of the C-Si bond is another manifestation of this principle, ultimately affording dihydroxylated products whose stereochemistry is set by the preceding steps. researchgate.netresearchgate.netresearchgate.netresearchgate.net

Table 2: List of Mentioned Compounds

| Compound Name | Role/Context |

|---|---|

| This compound | Main subject of the article |

| n-butyllithium (n-BuLi) | Metalating agent |

| Tetramethylethylenediamine (TMEDA) | Chelating agent |

| 1-substituted-3-buten-1-ol | Product of allylation |

| 2,3-dihydroxy-tetrahydrofuran | Intermediate in complex synthesis |

| 2-deoxy-C-nucleoside | Final target molecule class |

| Silanol | Reactive intermediate in silicone formation |

Utility in the Formation of Silyl Ethers and Hydroxydimethylsilyl Ethers for Synthetic Transformations

The most significant application of this compound is in the protection of alcohols as silyl ethers. The reaction of an alcohol with this compound results in the formation of an allyldimethylsilyl ether and diethylamine (B46881). This transformation is generally clean and efficient.

The resulting allyldimethylsilyl ethers are useful intermediates in their own right. For instance, they can undergo intramolecular oxidative allylation. In a reported study, allyldimethylsilyl enol ethers, upon treatment with an oxidant like ceric ammonium nitrate (CAN), undergo an intramolecular transfer of the allyl group to the α-carbon of the ketone, affording α-allylated ketones.

Furthermore, the allyldimethylsilyl ether can be converted to a hydroxydimethylsilyl ether. This transformation can be achieved through various methods, such as ozonolysis of the allyl double bond followed by reductive workup, or through other oxidative cleavage methods. The resulting hydroxydimethylsilyl group can then participate in further synthetic transformations. For example, the hydroxyl group can be functionalized or it can participate in intramolecular cyclization reactions. The ability to introduce a hydroxyl group at a specific position after the initial silylation provides a powerful tool for complex molecule synthesis.

While specific research findings detailing the use of this compound for the formation of hydroxydimethylsilyl ethers are not extensively documented in readily available literature, the chemical principles underlying the transformation of the allyl group to a hydroxylated derivative are well-established in organic synthesis.

Q & A

Q. What are the common synthetic routes for preparing allyl(diethylamino)dimethylsilane, and how do reaction conditions influence yield?

this compound can be synthesized via a multi-step approach involving Grignard reactions and Williamson etherification. For example, para-substituted α-vinyl-benzyl alcohols are first prepared by reacting benzaldehydes with vinyl magnesium bromide in THF, followed by etherification with silane derivatives (e.g., t-butyl(4-iodobutoxy)dimethylsilane) using NaH as a base, yielding allyl ether intermediates (52–61% yield). Subsequent transmetallation with sec-BuLi and CuI improves coupling efficiency with ketones, and deprotection with NaHCO₃ in MeOH yields the final product (55–79% yield). Optimizing stoichiometry, solvent choice (e.g., THF vs. DMF), and catalyst loading (e.g., CuI) is critical to minimize side reactions and improve overall yields (22–30%) .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Key characterization methods include:

- NMR Spectroscopy : H and C NMR to verify functional groups and connectivity (e.g., allyl, diethylamino, and silane moieties) .

- Mass Spectrometry : To confirm molecular weight and fragmentation patterns.

- X-ray Diffraction : Single-crystal X-ray analysis provides unambiguous structural confirmation and crystallographic data .

- Elemental Analysis : Validates empirical formula and purity.

- IR Spectroscopy : Identifies characteristic bonds (e.g., Si-C, Si-N) .

Q. What safety precautions are necessary when handling this compound in the laboratory?

Allyl silanes are typically flammable (flash point ~6–42.8°C) and may release corrosive byproducts. Use personal protective equipment (gloves, goggles), work in a fume hood, and avoid contact with moisture or oxidizers. Store in inert atmospheres (e.g., N₂) and follow protocols for hazardous organosilicon compounds .

Advanced Research Questions

Q. How does this compound participate in organometallic coupling reactions, and what mechanistic insights are critical for optimizing these processes?

The compound acts as a silylating agent in cross-coupling reactions. For example, transmetallation with organocopper reagents (e.g., CuI) facilitates allylation of ketones or aldehydes. The steric and electronic effects of the diethylamino group influence reactivity: bulky substituents may hinder coupling but improve selectivity. Mechanistic studies using kinetic isotopic effects or DFT calculations (e.g., B3LYP/6-31G(d)) can elucidate transition states and guide catalyst design .

Q. How can researchers address low yields or side-product formation during this compound synthesis?

Common issues include α-alkylation side reactions or incomplete deprotection. Mitigation strategies:

Q. What role does this compound play in stereoselective synthesis of bioactive compounds?

The allyl group enables enantioselective allylation of oximes or hydrazides, forming chiral isoxazolidines or pyrazolidines with up to three stereocenters. Key steps include:

- Stereoselective Allylation : Use chiral catalysts (e.g., Pd⁰) to generate enantiopure intermediates.

- Diastereoselective Cyclization : Halocyclization of allyl oximes under controlled conditions (e.g., Br₂ or I₂) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Density functional theory (DFT) at the B3LYP/6-31G(d) level models charge transfer, frontier molecular orbitals, and transition states. For example, calculations on allyl carbonate analogs reveal how substituents modulate intramolecular charge transfer, aiding in designing fluorescent probes or catalytic systems .

Q. How do synthetic routes for this compound compare in scalability and functional group compatibility?

- Grignard/Williamson Route : High functional group tolerance but moderate yields (22–30%) .

- Direct Alkylation : Faster but limited to substrates stable under basic conditions (e.g., K₂CO₃ in DMF) .

- Organocopper-Mediated Coupling : Efficient for complex substrates but requires strict anhydrous conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.